Cas no 74101-09-0 (3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine)

74101-09-0 structure
Product name:3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- 5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
- 74101-09-0
- DTXSID80225012
- 1H-Pyrazol-5-amine, 3-phenyl-1-(4-phenyl-2-thiazolyl)-
- BRN 1016890
- 3-Phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-amine
- STL440267
- AKOS005225037
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- Inchi: InChI=1S/C18H14N4S/c19-17-11-15(13-7-3-1-4-8-13)21-22(17)18-20-16(12-23-18)14-9-5-2-6-10-14/h1-12H,19H2
- InChI Key: NJWHHZBUUTZLJM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=CC=C4
Computed Properties
- Exact Mass: 318.09391764g/mol
- Monoisotopic Mass: 318.09391764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 85Ų
3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Related Literature
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2. Back matter
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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